(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine
CAS No.: 1801767-25-8
Cat. No.: VC7518518
Molecular Formula: C9H18N2O
Molecular Weight: 170.256
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1801767-25-8 |
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Molecular Formula | C9H18N2O |
Molecular Weight | 170.256 |
IUPAC Name | (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine |
Standard InChI | InChI=1S/C9H18N2O/c1-7-8(10)9(6-12-7)2-4-11-5-3-9/h7-8,11H,2-6,10H2,1H3/t7-,8+/m0/s1 |
Standard InChI Key | QORIMRSQLRAMSF-JGVFFNPUSA-N |
SMILES | CC1C(C2(CCNCC2)CO1)N |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine, reflecting its spirocyclic architecture. The molecular formula is C₉H₁₈N₂O, with a molecular weight of 170.25 g/mol for the free base and 243.05 g/mol for its dihydrochloride salt form (PubChem CID: 124141926) . The "spiro[4.5]" designation indicates a fused bicyclic system where two rings share a single atom—specifically, a tetrahydropyran (oxygen-containing) ring and a piperidine (nitrogen-containing) ring .
Stereochemical Configuration
The (3S,4S) configuration denotes the absolute stereochemistry at the 3rd and 4th positions of the spirocyclic core. This stereochemistry is critical for molecular interactions in biological systems, as enantiomers often exhibit divergent pharmacological profiles . Computational modeling and X-ray crystallography (where available) are typically employed to confirm spatial arrangements, though such data remain unpublished for this specific compound .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₈N₂O | |
Molecular Weight (Base) | 170.25 g/mol | |
Molecular Weight (HCl salt) | 243.05 g/mol | |
Solubility | Soluble in polar solvents (e.g., DMSO) | |
Melting Point | Not reported | — |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine involves multi-step organic reactions, often starting from readily available precursors. A plausible pathway, inferred from analogous spirocyclic syntheses, includes:
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Cyclization of Tetrahydropyran-4-carbonitrile: Reaction with 1-bromo-2-fluoroethane under basic conditions to form the spirocyclic framework.
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Amination at C4: Introduction of the amine group via nucleophilic substitution or reductive amination.
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Stereochemical Control: Use of chiral catalysts or resolving agents to isolate the (3S,4S) enantiomer .
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt for enhanced stability .
Optimization Challenges
Key challenges include minimizing racemization during amination and achieving high diastereomeric excess. Patent literature suggests that microwave-assisted synthesis and flow chemistry may improve yields and stereoselectivity . For instance, Novartis AG’s patent on SHP2 inhibitors highlights the use of palladium catalysts for analogous spirocyclic amine syntheses .
Structural Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Peaks corresponding to the spirocyclic methyl group (δ ~1.2 ppm), amine protons (δ ~2.8 ppm), and oxygen/nitrogen-adjacent protons (δ ~3.5–4.0 ppm).
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¹³C NMR: Signals for the spiro carbon (δ ~70 ppm), methyl carbon (δ ~20 ppm), and amine-bearing carbon (δ ~50 ppm).
Mass Spectrometry (MS)
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ESI-MS: [M+H]⁺ peak at m/z 171.1 for the free base, consistent with the molecular formula C₉H₁₈N₂O .
Computational Analysis
Density Functional Theory (DFT) calculations predict a puckered conformation for the piperidine ring, with the amine group occupying an equatorial position to minimize steric strain . The oxygen atom in the tetrahydropyran ring facilitates hydrogen bonding, enhancing solubility in aqueous media.
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